2-(1H-indol-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide is a complex organic compound that features both indole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide typically involves multi-step organic reactions One common approach is to start with the preparation of the indole and triazole precursors
Fischer Indole Synthesis: This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Azide-Alkyne Cycloaddition: This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
The final step involves coupling the indole and triazole moieties through an acetamide linkage, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the azide-alkyne cycloaddition and large-scale batch reactors for the Fischer indole synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the triazole ring can form strong hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different functional groups.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A triazole derivative with a different aromatic system.
Uniqueness
2-(1H-indol-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide is unique due to the combination of indole and triazole moieties in a single molecule. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-indol-1-yl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-13(2)15(11-22-18-8-9-19-22)20-17(23)12-21-10-7-14-5-3-4-6-16(14)21/h3-10,13,15H,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHZYVWDXAMOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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